molecular formula C24H16ClF3O4 B4751963 7-[(3-CHLOROPHENYL)METHOXY]-3-(2-METHOXYPHENYL)-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE

7-[(3-CHLOROPHENYL)METHOXY]-3-(2-METHOXYPHENYL)-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE

Cat. No.: B4751963
M. Wt: 460.8 g/mol
InChI Key: HRWHBOWLMBEVRH-UHFFFAOYSA-N
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Description

7-[(3-CHLOROPHENYL)METHOXY]-3-(2-METHOXYPHENYL)-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE is a synthetic organic compound belonging to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(3-CHLOROPHENYL)METHOXY]-3-(2-METHOXYPHENYL)-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE typically involves multi-step organic reactions. One common method includes the reaction of 3-chlorophenol with methoxybenzaldehyde in the presence of a base to form an intermediate. This intermediate is then subjected to cyclization and trifluoromethylation reactions under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

7-[(3-CHLOROPHENYL)METHOXY]-3-(2-METHOXYPHENYL)-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives .

Scientific Research Applications

7-[(3-CHLOROPHENYL)METHOXY]-3-(2-METHOXYPHENYL)-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential use in developing new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-[(3-CHLOROPHENYL)METHOXY]-3-(2-METHOXYPHENYL)-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-[(3-CHLOROPHENYL)METHOXY]-3-(2-METHOXYPHENYL)-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

7-[(3-chlorophenyl)methoxy]-3-(2-methoxyphenyl)-2-(trifluoromethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16ClF3O4/c1-30-19-8-3-2-7-17(19)21-22(29)18-10-9-16(12-20(18)32-23(21)24(26,27)28)31-13-14-5-4-6-15(25)11-14/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRWHBOWLMBEVRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=C(OC3=C(C2=O)C=CC(=C3)OCC4=CC(=CC=C4)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16ClF3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-[(3-CHLOROPHENYL)METHOXY]-3-(2-METHOXYPHENYL)-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE
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7-[(3-CHLOROPHENYL)METHOXY]-3-(2-METHOXYPHENYL)-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE
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7-[(3-CHLOROPHENYL)METHOXY]-3-(2-METHOXYPHENYL)-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE
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7-[(3-CHLOROPHENYL)METHOXY]-3-(2-METHOXYPHENYL)-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE
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7-[(3-CHLOROPHENYL)METHOXY]-3-(2-METHOXYPHENYL)-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE
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7-[(3-CHLOROPHENYL)METHOXY]-3-(2-METHOXYPHENYL)-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE

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